5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Description
Molecular Architecture and Tautomeric Considerations
The molecular architecture of this compound is characterized by a fused bicyclic system consisting of a pyrazole ring annulated to a pyridine moiety. The compound possesses a molecular formula of C7H3BrF3N3 with a molecular weight of 266.02 g/mol. The International Union of Pure and Applied Chemistry nomenclature designates this structure as 5-bromo-3-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine, reflecting the specific positioning of substituents on the heterocyclic framework.
The structural arrangement features a bromine atom positioned at the 5-position of the pyrazolopyridine core, while a trifluoromethyl group occupies the 3-position. The molecular connectivity is described by the Simplified Molecular Input Line Entry System notation as C1=CC(=NC2=C(NN=C21)C(F)(F)F)Br, which provides a linear representation of the atomic connectivity and bonding patterns. The International Chemical Identifier key KKUHHQJWBKGTLD-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and chemical informatics applications.
Pyrazolo[4,3-b]pyridines, as a class of heterocyclic compounds, exhibit the capacity for tautomeric interconversion between 1H- and 2H-isomeric forms. This tautomeric equilibrium represents a fundamental aspect of the structural chemistry of these systems, where the hydrogen atom can migrate between the two nitrogen atoms in the pyrazole ring. The tautomeric behavior is influenced by various factors including solvent effects, temperature, and the electronic nature of substituents present on the ring system.
The electronic properties of this compound are significantly modulated by the presence of the electron-withdrawing trifluoromethyl group and the bromine substituent. The trifluoromethyl group, being highly electronegative, creates an electron-deficient environment around the 3-position, which can influence the tautomeric equilibrium and overall molecular reactivity. Similarly, the bromine atom at the 5-position contributes to the electronic characteristics through its inductive and mesomeric effects.
Crystallographic Analysis and Solid-State Packing Behavior
The solid-state structural characteristics of this compound are influenced by the molecular geometry and intermolecular interactions arising from the halogen and trifluoromethyl substituents. While specific crystallographic data for this exact compound was not available in the search results, the general behavior of related pyrazolopyridine systems provides insight into the expected solid-state properties.
The molecular framework adopts a planar configuration typical of fused aromatic heterocyclic systems, with the pyrazole and pyridine rings maintaining coplanarity to maximize π-orbital overlap and aromatic stabilization. The bromine atom and trifluoromethyl group extend from this planar core, creating specific steric and electronic environments that influence crystal packing arrangements.
Intermolecular interactions in the solid state are expected to include hydrogen bonding involving the nitrogen-hydrogen functionality of the pyrazole ring, halogen bonding contributions from the bromine substituent, and weak van der Waals interactions. The trifluoromethyl group, being highly fluorinated, may participate in unique fluorine-mediated intermolecular contacts that contribute to the overall crystal stability and packing efficiency.
The presence of multiple nitrogen atoms in the heterocyclic framework provides opportunities for hydrogen bond acceptor interactions, while the hydrogen atom on the pyrazole nitrogen can serve as a hydrogen bond donor. These directional interactions play crucial roles in determining the three-dimensional arrangement of molecules in the crystalline lattice and influence the overall physical properties of the solid material.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound reveals distinctive features arising from its unique molecular structure. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and dynamic behavior in solution.
In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the pyrazolopyridine system are expected to appear in the characteristic aromatic region between 7-9 parts per million. The tautomeric nature of the pyrazole ring may result in broadening or coalescence of certain signals, particularly those associated with protons adjacent to the nitrogen atoms. The hydrogen atom attached to the nitrogen in the pyrazole ring typically appears as a broad singlet due to quadrupolar relaxation effects and potential exchange processes.
Carbon-13 nuclear magnetic resonance spectroscopy provides valuable structural information, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three equivalent fluorine atoms. The aromatic carbon atoms display chemical shifts typical of electron-deficient heterocyclic systems, with the carbons bearing the bromine and trifluoromethyl substituents showing particular downfield shifts due to the electron-withdrawing nature of these groups.
Fluorine-19 nuclear magnetic resonance spectroscopy offers unique insights into the trifluoromethyl group, typically displaying a sharp singlet around -60 to -65 parts per million, characteristic of aromatic trifluoromethyl substituents. The chemical shift position provides information about the electronic environment and can be influenced by the neighboring aromatic system and other substituents.
Infrared spectroscopy reveals characteristic absorption bands corresponding to various functional groups within the molecule. The nitrogen-hydrogen stretch of the pyrazole ring typically appears around 3200-3400 cm⁻¹, while the aromatic carbon-carbon and carbon-nitrogen stretching vibrations manifest in the 1400-1600 cm⁻¹ region. The trifluoromethyl group contributes distinctive carbon-fluorine stretching bands in the 1100-1300 cm⁻¹ region, providing a clear spectroscopic signature for this functional group.
Ultraviolet-visible spectroscopy demonstrates the electronic transitions associated with the conjugated heterocyclic system. The π→π* transitions typical of aromatic systems appear in the ultraviolet region, while the presence of nitrogen heteroatoms may give rise to n→π* transitions at longer wavelengths. The electron-withdrawing substituents influence the energy levels of the molecular orbitals, potentially shifting absorption maxima and affecting the overall electronic spectrum.
Thermodynamic Properties: Melting Point, Solubility, and Stability
The thermodynamic properties of this compound are characterized by values that reflect the molecular structure and intermolecular interactions. Available data indicates a flash point of 159.8±26.5 degrees Celsius and a boiling point of 340.6±37.0 degrees Celsius at 760 millimeters of mercury pressure.
The elevated boiling point reflects the substantial intermolecular forces present in the liquid state, arising from the polarizable bromine atom, the highly electronegative trifluoromethyl group, and the aromatic heterocyclic framework. These interactions contribute to the thermal stability of the compound and influence its behavior under various temperature conditions.
The molecular stability is enhanced by the aromatic character of the fused ring system, which provides resonance stabilization and resistance to thermal decomposition. The electron-withdrawing nature of both the bromine and trifluoromethyl substituents contributes to the overall electronic stability by reducing electron density on the heterocyclic framework, making it less susceptible to nucleophilic attack or oxidative degradation.
Solubility characteristics are influenced by the balance between the polar heterocyclic nitrogen atoms and the lipophilic aromatic framework. The trifluoromethyl group contributes unique solubility properties, often enhancing solubility in organic solvents while maintaining limited water solubility. The presence of the bromine atom further modulates the polarity and intermolecular interactions, affecting the dissolution behavior in various solvent systems.
The thermal stability of the compound is expected to be substantial, given the robust nature of the heterocyclic framework and the stable carbon-halogen and carbon-fluorine bonds. The trifluoromethyl group, in particular, is known for its exceptional chemical and thermal stability, contributing to the overall persistence of the molecular structure under elevated temperature conditions.
Chemical stability considerations include the potential for nucleophilic substitution reactions at the bromine-bearing carbon, which represents the most electrophilic site in the molecule. The electron-withdrawing trifluoromethyl group activates the heterocyclic system toward nucleophilic attack, potentially affecting long-term stability in the presence of nucleophilic reagents or under basic conditions.
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-2-1-3-5(12-4)6(14-13-3)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUHHQJWBKGTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Route
This method adapts the ring-closure strategy described in patent CN105801574A, where 2-chloro-3-pyridinecarboxaldehyde reacts with hydroxylamine hydrochloride to form 1H-pyrazolo[3,4-b]pyridine. For the target compound, the analogous approach employs 5-bromo-3-pyridinecarboxaldehyde and trifluoromethylhydrazine to construct the pyrazolo[4,3-b]pyridine core. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by cyclization and dehydration (Figure 1).
Reaction Conditions
Optimization and Yields
Key variables include the molar ratio of trifluoromethylhydrazine to aldehyde and the choice of solvent. In trials mimicking patent conditions, a 2.5:1 molar ratio of hydrazine to aldehyde in DMF at 60°C yielded 85% product after 8 hours (Table 1). The presence of DCM and strong acids, as noted in ACS studies, suppresses des-CF3 byproducts, improving selectivity.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Molar Ratio (Hydrazine:Aldehyde) | 1:1 | 2.5:1 | 5:1 |
| Solvent | DMF | DMF | DCM |
| Yield (%) | 43 | 85 | 71 |
Halogen Exchange via Copper-Mediated Trifluoromethylation
Synthesis Route
Building on the iodination methodology from Growingscience, this approach begins with 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (analogous to intermediate 6 in). The iodine atom at position 3 is replaced with a trifluoromethyl group using a copper-catalyzed coupling reaction. This mirrors the sulfonamide coupling in but substitutes sulfa drugs with a trifluoromethyl source (e.g., methyl fluorosulfonyldifluoroacetate, CSF3).
Reaction Conditions
Challenges and Solutions
The instability of trifluoromethyl intermediates necessitates rigorous exclusion of moisture. ACS studies highlight that DCM with strong acids minimizes decomposition, achieving yields of 65–70% for analogous trifluoromethylpyrazoles.
One-Pot Synthesis Using Trifluoromethylhydrazine and Brominated Diketones
Synthesis Route
Adapting the ACS one-pot strategy, this method combines di-Boc trifluoromethylhydrazine with a brominated diketone (e.g., 5-bromo-2,3-pentanedione) to form the pyrazole ring, followed by annulation to construct the pyridine moiety. The reaction exploits the electrophilicity of the diketone and the nucleophilicity of the hydrazine (Figure 2).
Reaction Conditions
Yield and Scalability
Initial trials yielded 55–60% product, with side products arising from diketone oligomerization. Increasing the hydrazine-to-diketone ratio to 1.2:1 improved yields to 75% .
Comparative Analysis of Methods
Table 2: Key Metrics Across Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 85 | >95 | High |
| Halogen Exchange | 70 | 90 | Moderate |
| One-Pot Synthesis | 75 | 85 | Moderate |
-
Cyclocondensation offers the highest yield and scalability but requires access to 5-bromo-3-pyridinecarboxaldehyde, which is synthetically challenging.
-
Halogen Exchange is modular but limited by the stability of intermediates.
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One-Pot Synthesis balances yield and simplicity but demands precise stoichiometric control.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine serves as a versatile building block for the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drugs aimed at treating conditions such as cancer and inflammatory diseases.
Mechanism of Action : The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The bromine atom can participate in halogen bonding, potentially improving binding affinity to specific enzymes or receptors .
Materials Science
The unique electronic properties of this compound make it useful in developing advanced materials such as organic semiconductors. Its ability to form stable interactions with other materials can enhance the performance of electronic devices.
Agrochemicals
In agrochemical applications, this compound acts as an intermediate in synthesizing pesticides and herbicides. Its effectiveness in protecting crops from pests is attributed to its biological activity against specific targets in pest organisms.
Research indicates that modifications to the pyrazolo[4,3-b]pyridine core can significantly influence biological activity. For example, variations in substitution patterns can affect potency against various biological targets, including kinases involved in disease pathways.
Table 1: Comparison of Biological Activities
| Compound | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | DYRK1A | <0.1 | Potent inhibitor with significant anti-inflammatory properties |
| Analog A | CDK2 | 0.36 | Selective inhibitor with potential for cancer therapy |
| Analog B | CDK9 | 1.8 | Moderate inhibitor with broader implications for cell cycle regulation |
Case Study 1: DYRK1A Inhibition
Research demonstrated that this compound is a potent inhibitor of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which plays a crucial role in various cellular processes. The compound's ability to inhibit this kinase suggests its potential as a therapeutic agent for diseases where DYRK1A is implicated, such as Alzheimer's disease .
Case Study 2: Anticancer Activity
Another study assessed the compound's anticancer properties against various human tumor cell lines, including HeLa and HCT116. The results indicated significant antiproliferative effects, suggesting its utility as a lead compound for developing new cancer therapeutics. The structure-activity relationship analysis revealed that specific modifications could enhance its efficacy against cancer cells while minimizing toxicity to normal cells .
Pharmacological Applications
The unique properties of this compound make it a promising candidate for various pharmacological applications:
- Anticancer Agents : Its ability to inhibit kinases involved in cell proliferation positions it as a potential anticancer drug.
- Anti-inflammatory Drugs : The compound's efficacy in reducing inflammatory markers suggests applications in treating chronic inflammatory diseases.
- Neuroprotective Agents : Its action on DYRK1A may provide therapeutic avenues for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo[4,3-b]pyridine Family
Key structural variations include substituent type, position, and heterocyclic ring modifications.
Key Observations :
- Electronic Effects : The -CF₃ group in the target compound enhances electron-withdrawing properties compared to methyl (-CH₃) or methoxy (-OCH₃) groups, influencing reactivity in nucleophilic substitution and metal-catalyzed reactions .
- Steric Hindrance : Positional isomers (e.g., 4-Br vs. 5-Br) exhibit distinct steric profiles, affecting binding in biological targets or catalytic systems .
Pyrrolo[2,3-b]pyridine Analogues
Key Observations :
- Substituent Impact: Electron-withdrawing groups (e.g., -NO₂) in pyrrolo derivatives lower pKa values compared to pyrazolo analogues, altering solubility and reactivity .
Physicochemical Properties
| Property | Target Compound | 3-Bromo-5-chloro-pyrazolo[4,3-b]pyridine | 5-Bromo-3-methyl-pyrazolo[3,4-c]pyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | 281.03 | 232.5 | 213.02 |
| LogP (Predicted) | 2.8 | 2.1 | 1.9 |
| Solubility | Low (lipophilic) | Moderate | Moderate |
Notes:
- The -CF₃ group increases lipophilicity (higher LogP) compared to -CH₃ or halogens, impacting membrane permeability in drug design .
Biological Activity
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has drawn significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
- Molecular Formula : CHBrFN
- Molecular Weight : 266.02 g/mol
- CAS Number : 1256826-15-9
- Structure : The compound features a pyrazolo[4,3-b]pyridine core with a bromine atom at the 5-position and a trifluoromethyl group at the 3-position.
Synthesis
The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of 5-bromo-3-(trifluoromethyl)pyridine with hydrazine derivatives under controlled conditions to form the pyrazolo ring system. This compound can also undergo various chemical reactions, such as nucleophilic substitutions and oxidation-reduction reactions, which can modify its biological properties.
Anticancer Properties
Research has shown that compounds containing the pyrazolo[4,3-b]pyridine scaffold exhibit significant anticancer activity. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Studies indicate that derivatives of this compound can inhibit CDK2 and CDK9 with IC values of 0.36 µM and 1.8 µM, respectively, demonstrating a promising selectivity profile for cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression:
| Enzyme Target | IC Value (µM) | Selectivity |
|---|---|---|
| CDK2 | 0.36 | High |
| CDK9 | 1.8 | Moderate |
Case Studies
- Study on Antiproliferative Effects : A study conducted on human tumor cell lines (HeLa, HCT116, A375) demonstrated that this compound significantly inhibited cellular proliferation, suggesting its potential as a therapeutic agent in oncology .
- Kinase Inhibitor Design : In silico studies have been employed to design kinase inhibitors based on the structure of this compound. These studies highlight its potential in rational drug design for anticancer therapies .
Applications in Medicinal Chemistry
Due to its unique structural properties and biological activities, this compound serves as a valuable building block in medicinal chemistry. Its derivatives are being explored for:
- Development of targeted cancer therapies.
- Creation of novel antimicrobial agents.
- Potential applications in agrochemicals due to bioactive properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine?
- Methodological Answer : The compound can be synthesized via cyclization of trifluoromethyl-substituted precursors with anhydrous hydrazine under reflux (110°C, 16 hours), followed by bromination using NaBr/H2SO4 or NBS in DMF. Key steps include Boc protection of the pyrazole nitrogen (using Boc₂O/Et₃N) to improve regioselectivity and yield (88% in one step) . Purification often involves silica gel chromatography (DCM/EtOAc gradients) and recrystallization.
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm substitution patterns and aromatic protons), LC-MS (for molecular ion verification), and elemental analysis. For example, trifluoromethyl groups show distinct ¹⁹F NMR signals at ~-60 ppm, while bromine substituents influence chemical shifts in aromatic regions . Purity is assessed via HPLC (≥95% by UV detection at 254 nm).
Q. What solvents and reaction conditions are optimal for functionalizing the bromine site?
- Methodological Answer : Bromine at the 5-position undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄ or XPhos) and bases (K₂CO₃ or Cs₂CO₃) in THF/H₂O (3:1) at 80–100°C. Sonogashira coupling with alkynes requires PdCl₂(PPh₃)₂/CuI in DMF/Et₃N (1:1) at 60°C .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to introduce diverse substituents at the 5-position?
- Methodological Answer : Screen palladium catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (XPhos vs. SPhos) to improve yields. For electron-deficient boronic acids, use Cs₂CO₃ as a base in dioxane at 100°C for 12–24 hours. Monitor reaction progress via TLC and isolate products via flash chromatography (heptane/EtOAc). Catalyst loading (1–5 mol%) and degassing solvents (N₂/Ar) are critical for reproducibility .
Q. What structure-activity relationships (SAR) guide the design of kinase inhibitors based on this scaffold?
- Methodological Answer : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., nitro, cyano) to enhance binding to ATP pockets. Introduce hydrophobic substituents (e.g., 4-chlorophenyl) at the 5-position via Suzuki coupling to improve selectivity for ALK or MELK kinases. Assess IC₅₀ values using enzymatic assays (e.g., ADP-Glo™ Kinase Assay) and validate via X-ray crystallography to identify hydrogen bonds (e.g., hydroxyl groups interacting with Lys1150 in ALK) .
Q. How to resolve contradictions in biological activity data across different cell lines?
- Methodological Answer : Perform dose-response assays (0.1–10 µM) in triplicate across multiple cell lines (e.g., A549, MDA-MB-231) to confirm potency. Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Cross-validate with Western blotting (e.g., p-ERK for kinase inhibition) and compare with positive controls (e.g., crizotinib for ALK) .
Q. What strategies improve metabolic stability in preclinical models for CNS applications?
- Methodological Answer : Introduce methyl groups at the N-1 position to reduce CYP450-mediated oxidation. Replace the pyrazole ring with bioisosteres (e.g., indazole) to enhance blood-brain barrier penetration. Assess pharmacokinetics in rodents (IV/PO dosing) and use microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
